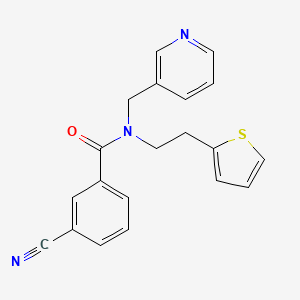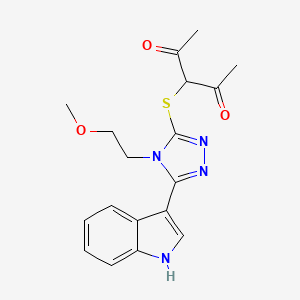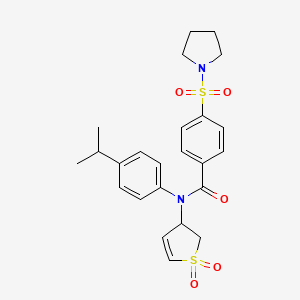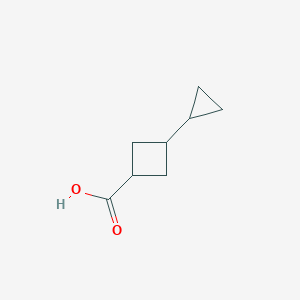
3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the benzamide family and is known for its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of 3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, in cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and reduce tumor size. In Alzheimer's disease research, this compound has been shown to reduce the production of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its ability to selectively target specific signaling pathways in the body. This allows researchers to study the effects of this compound on specific diseases without affecting other pathways in the body. However, one of the main limitations of using this compound in lab experiments is its high cost and limited availability. Additionally, the multi-step synthesis process required to produce this compound requires expertise in organic chemistry, which may limit its accessibility to some researchers.
Future Directions
There are several future directions for the study of 3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, researchers are exploring the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more potent and selective analogs of this compound may lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of 3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-bromomethylpyridine with 2-(thiophen-2-yl)ethylamine to form N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine. This intermediate compound is then reacted with 3-cyanobenzoyl chloride to form this compound. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has been extensively studied for its potential applications in medical research. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, this compound has been shown to reduce the production of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
3-cyano-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c21-13-16-4-1-6-18(12-16)20(24)23(10-8-19-7-3-11-25-19)15-17-5-2-9-22-14-17/h1-7,9,11-12,14H,8,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMJHONLGRGVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[3.1.1]heptan-1-ylmethanamine;dihydrochloride](/img/structure/B2444641.png)
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride](/img/structure/B2444642.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2444644.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2444647.png)
![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2444649.png)


![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2444652.png)
![3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione](/img/structure/B2444657.png)
![4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2444658.png)
